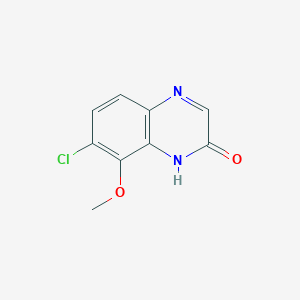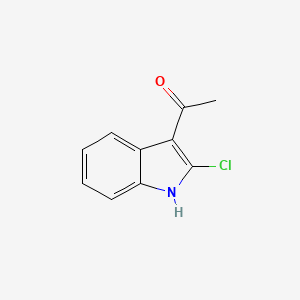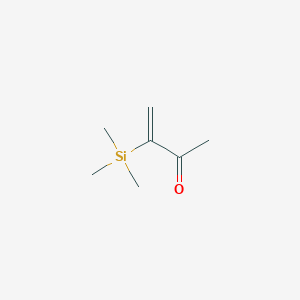
(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester
Descripción general
Descripción
“(3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester” is a colorless liquid with low vapor pressure and good chemical stability . It is mainly used as a special coating, waterproof material, optical material, and stabilizer .
Physical And Chemical Properties Analysis
“this compound” is a colorless liquid with low vapor pressure and good chemical stability .Aplicaciones Científicas De Investigación
Coordination and Photophysical Properties
A study on lanthanide(III) complexes with tridentate bipyridines, including a diethyl ester phosphonic acid, highlights its potential in influencing coordination and photophysical properties. The phosphonic acid derivative forms stable complexes with lanthanide cations, displaying significant photophysical properties, including efficient ligand-to-metal energy transfer in Europium and Terbium complexes (Comby et al., 2004).
Synthesis of Phosphonodifluoromethylene Analogues
Research has explored the synthesis of phosphonodifluoromethylene analogues of nucleoside 3'-phosphates using phosphoric esters of secondary alcohols, such as diethyl difluoromethylphosphonothioate. This synthesis approach is significant for biological systems, providing insights into the construction of nucleoside analogues (Lopin et al., 2002).
Multi-Component Synthesis
A method for preparing (2-amino-3-cyano-4H-chromen-4-yl) phosphonic acid diethyl esters via a multi-component reaction has been developed. This process demonstrates the application of phosphonic acid diethyl esters in synthesizing structurally diverse compounds under mild conditions (Gaikwad et al., 2011).
Synthesis of Fluorinated Vinyl Ethers
Phosphonate ester-containing fluorinated vinyl ethers have been synthesized, showcasing the application of phosphonate esters in creating novel compounds with potential in various fields like materials science (Pedersen et al., 1996).
Sequential Transformations of Phosphonate
Research has demonstrated the synthesis of perfluoroalkylated alpha-fluoro-alpha,beta unsaturated esters through sequential transformations of phosphonate. This highlights the application of phosphonic acid diethyl ester in synthesizing complex organic molecules with potential pharmacological applications (Shen & Ni, 1997).
Catalysis and Molecular Docking Study
Phosphonic acid diethyl ester derivatives have been synthesized using a dual basic ionic liquid as a catalyst. This study underscores the use of phosphonic acid diethyl esters in catalysis and potential bioactivity, as assessed by molecular docking studies (Gaikwad et al., 2019).
Photolytic α-Scission in Acyl Phosphonic Acid Esters
A study on the photolysis of acyl phosphonic acid esters, including diethyl esters, has revealed significant insights into the photolytic α-scission process. This research is crucial for understanding the chemical behavior of phosphonic aciddiethyl esters under specific conditions, which can be relevant in photophysical studies and material science applications (Majima & Schnabel, 2010).
Synthesis of Fluorine Substituted α-Aminophosphonic Acids
Research on the synthesis of novel fluorine substituted α-amino phosphonic acids containing triazin moieties has been conducted. These acids demonstrate potential as antioxidant agents, highlighting the role of phosphonic acid diethyl esters in creating bioactive compounds (Makki et al., 2018).
Derivatization for HPLC Analysis
A method for the derivatization of alpha-aminophosphonic acids for HPLC analysis involves converting the amino functionality to a specific urethane and then esterifying the phosphonic acid moiety. This indicates the use of phosphonic acid diethyl esters in analytical chemistry, particularly in enhancing detection sensitivity in HPLC (Huber & Calabrese, 1985).
Synthesis of α-Thymidine 5′-Aryl Phosphonates
The creation of diethyl(N-arylaminocarbonyl)methyl phosphonates and their application in synthesizing α-thymidine 5′-aryl phosphonates showcases the role of phosphonic acid diethyl esters in nucleoside chemistry. This research has implications for developing compounds with potential therapeutic applications (Ivanov et al., 2013).
Helicity Induction in Polyphenylacetylenes
Studies on polyphenylacetylenes bearing phosphonic acid pendants have shown that these compounds can form helical conformations upon complexation with chiral amines. This indicates the utility of phosphonic acid diethyl esters in material science, particularly in developing polymers with specific optical properties (Onouchi et al., 2004).
Mecanismo De Acción
Target of Action
Similar fluorinated compounds are known to interact with various substrates due to the adhesion of the phosphonates .
Mode of Action
The compound forms a self-assembled layer on the substrate due to the adhesion of the phosphonates . The surface adhesion is a component of the acid-base linkage that is enhanced by the hydroxyl groups . The steric hindrance of the bulky long-chain 1H, 1H, 2H, 2H-perfluorooctyl has nearly no effect on the hydrolysis reactions in dilute solutions, but strongly hinders the curing processes in sticky systems .
Biochemical Pathways
It’s known that the compound can modify the surface characteristics of various substrates .
Result of Action
The introduction of the F atoms brought a great rise of hydrophobicity and thermostability to the silicon resin . This compound is mainly used as a special coating, waterproof material, optical material, and stabilizer . It has excellent weather resistance and chemical corrosion resistance, and can be used in coatings and inks to increase weather resistance and acid and alkali resistance .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it should be kept away from fire and high temperatures, avoid contact with strong oxidants . During use and operation, appropriate protective clothing and gloves should be worn to avoid inhaling its vapor and contact with skin and eyes . The compound should be stored in a sealed container, away from direct sunlight .
Propiedades
IUPAC Name |
8-diethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F13O3P/c1-3-27-29(26,28-4-2)6-5-7(13,14)8(15,16)9(17,18)10(19,20)11(21,22)12(23,24)25/h3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPQKUXRTMVAZPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F13O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454097 | |
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
350608-55-8 | |
| Record name | (3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl)phosphonic acid diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30454097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














